HLA Class II‑Restricted CD4+ T Cell Proliferation Induction by MAGE‑3 (111‑126) vs. Basal Control
MAGE‑3 (111‑126) peptide, when loaded onto autologous EBV‑B cells, induces proliferation of MAGE‑3‑specific CD4+ T cell clones. In the patent example, clones 436/B6.34 and 436/B6.37 both proliferated in response to EBV‑B cells pulsed with MAGE‑3 (111‑126), whereas unpulsed EBV‑B cells produced no proliferative response. The peptide MAGE‑3 (115‑130), an overlapping fragment, served as a positive comparator and elicited a similar response magnitude, confirming that the CD4+ epitope is fully contained within the 111‑126 region [1]. This functional readout is essential for verifying that the synthetic peptide retains the native epitope activity required for T‑cell stimulation assays and peptide vaccine components.
| Evidence Dimension | CD4+ T cell clone proliferation (qualitative positive response vs. negative control) |
|---|---|
| Target Compound Data | Induced proliferation of CD4+ clones 436/B6.34 and 436/B6.37 |
| Comparator Or Baseline | Unpulsed EBV‑B cells (negative control); MAGE‑3 (115‑130) peptide (positive control; comparable proliferative response) |
| Quantified Difference | Positive response vs. no response (not numerically quantified in patent text; graphical data in FIG. 4 and FIG. 6) |
| Conditions | Autologous EBV‑B cells pulsed with peptide (20 μg/mL His‑MAGE‑3 protein or synthetic peptide), co‑cultured with CD4+ T cell clones; proliferation assessed ≥35 days after initiation of microculture |
Why This Matters
Verifies that the 111‑126 fragment retains the functional CD4+ helper T cell epitope, a prerequisite for inclusion in peptide vaccine formulations or T‑cell assay development. Procurement of peptides lacking this functional validation risks false‑negative experimental outcomes.
- [1] US Patent 6,291,430 B1. Mage‑3 peptides presented by HLA class II molecules. Thielemans K, et al., inventors; Ludwig Institute for Cancer Research, assignee. Filed Sep 4, 1998, granted Sep 18, 2001. See especially Example 1 and FIG. 4, FIG. 6. View Source
